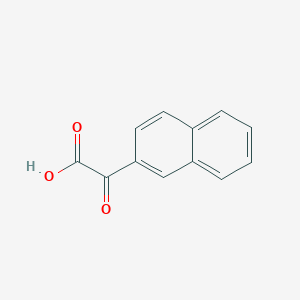

2-(Naphthalen-2-yl)-2-oxoacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Naphthalen-2-yl)-2-oxoacetic acid is a chemical compound that is a derivative of naphthylacetic acid . It carries a carboxy group at position 2 . It is also related to 2-naphthol, which is an important starting material in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .

Applications De Recherche Scientifique

Anticancer Research

2-(Naphthalen-2-yl)-2-oxoacetic acid derivatives have been studied for their potential in anticancer applications. A study by Salahuddin et al. (2014) synthesized derivatives using o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, finding that certain compounds exhibited significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Environmental Applications

Research on anaerobic naphthalene degradation by a sulfate-reducing enrichment culture, which utilized compounds like 2-naphthoic acids, shows potential environmental applications, particularly in the biodegradation of polycyclic aromatic hydrocarbons (Meckenstock, Annweiler, Michaelis, Richnow, & Schink, 2000).

Chemical Synthesis and Characterization

In the field of chemical synthesis and characterization, compounds derived from this compound have been extensively studied. Li et al. (2012) investigated self-catenated networks and pcu topology based on mixed ligands involving 2,2′-(naphthalene-1,5-diylbis(oxy))diacetic acid (Li, Qin, Wang, Shao, Su, & Liu, 2012).

Neurological Research

In neurological research, derivatives of this compound have been explored for their potential anti-Parkinson's activity. A study by Gomathy et al. (2012) synthesized novel derivatives and evaluated their efficacy in in vitro and in vivo models of Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticonvulsant Activity

Compounds derived from this compound have also been investigated for their anticonvulsant properties. Ghareb et al. (2017) synthesized and evaluated naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives for potential anticonvulsant effects (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Agricultural Applications

The influence of side-chain length on the activity of ω-(2-Naphthyloxy)-n-Alkylcarboxylic Acids, including 2-naphthyloxyacetic acid, has been studied for inducing parthenocarpy in tomatoes, indicating potential agricultural applications (Luckwill & Woodcock, 1955).

Anxiolytic Effect Study

A study by Lutsenko et al. (2013) explored the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, demonstrating potential applications in the development of new therapeutic agents for anxiety disorders (Lutsenko, Bobyrev, & Devyatkina, 2013).

Synthesis and Fluorescence Studies

Research on the synthesis and fluorescence properties of certain this compound derivatives, such as for developing fluorescent probes for β-amyloid, highlights their potential in biochemical and medical imaging applications (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

Propriétés

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQMNAKUWQWIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)

![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)

![N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2645211.png)

![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2645215.png)